molecular formula C9H8F4 B1390580 1-(1,1-Difluoropropyl)-3,5-difluorobenzene CAS No. 1138445-46-1

1-(1,1-Difluoropropyl)-3,5-difluorobenzene

Cat. No. B1390580
M. Wt: 192.15 g/mol
InChI Key: GTTINMBFUKEDJS-UHFFFAOYSA-N
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Description

“(1,1-Difluoropropyl)benzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 and its IUPAC name is (1,1-difluoropropyl)benzene .


Molecular Structure Analysis

The molecular formula of “(1,1-Difluoropropyl)benzene” is C9H10F2 . The InChI Code is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-(1,1-Difluoropropyl)-3,5-difluorobenzene and related compounds are pivotal in organometallic chemistry. They serve as versatile solvents and ligands for transition-metal-based catalysis due to the presence of fluorine substituents, which reduce the ability to donate π-electron density from the arene. This property allows them to be used as essentially non-coordinating solvents or as readily displaced ligands, fostering a range of reactions including C-H and C-F bond activation using appropriately reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Material Synthesis and Structural Chemistry

These compounds play a critical role in material science, particularly in the synthesis of polymers with specific properties. For example, a series of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers, synthesized using 3,5-difluorobenzenesulfonyl chloride, were used to produce poly(arylene ether)s with varying glass transition temperatures, indicating the compound's significance in influencing polymer properties (Andrejevic, Schmitz, & Fossum, 2015). Additionally, interactions involving the 2,5-difluorobenzene group, particularly the C–H⋯F interactions, play a significant role in molecular aggregation and complex structural behaviors in crystals, highlighting the importance of such compounds in understanding intermolecular forces and crystal engineering (Mocilac, Osman, & Gallagher, 2016).

Environmental Chemistry and Biodegradation

Difluorobenzene derivatives, including those closely related to 1-(1,1-Difluoropropyl)-3,5-difluorobenzene, are prominent as intermediates in the synthesis of pharmaceutical and agricultural chemicals. Their biodegradation properties are of considerable interest. For instance, the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis, capable of using these compounds as a sole carbon and energy source, provides insights into environmental remediation processes (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety And Hazards

“(1,1-Difluoropropyl)benzene” is labeled as an irritant . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

1-(1,1-difluoropropyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTINMBFUKEDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266404
Record name 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoropropyl)-3,5-difluorobenzene

CAS RN

1138445-46-1
Record name 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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